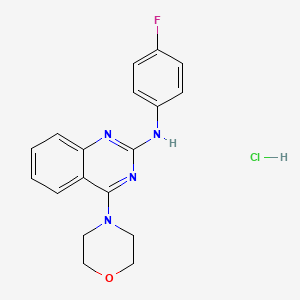

N-(4-fluorophenyl)-4-morpholinoquinazolin-2-amine hydrochloride

Description

N-(4-fluorophenyl)-4-morpholinoquinazolin-2-amine hydrochloride is a quinazoline derivative featuring a 4-fluorophenyl group at the 2-position and a morpholino moiety at the 4-position of the quinazoline core. The hydrochloride salt enhances solubility, making it suitable for pharmacological studies. Quinazoline derivatives are widely explored for kinase inhibition, anticancer, and antimicrobial activities due to their ability to mimic purine bases and interact with biological targets .

Properties

IUPAC Name |

N-(4-fluorophenyl)-4-morpholin-4-ylquinazolin-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN4O.ClH/c19-13-5-7-14(8-6-13)20-18-21-16-4-2-1-3-15(16)17(22-18)23-9-11-24-12-10-23;/h1-8H,9-12H2,(H,20,21,22);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYMKACZEQIAOHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC3=CC=CC=C32)NC4=CC=C(C=C4)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClFN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-4-morpholinoquinazolin-2-amine hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions using 4-fluoroaniline or its derivatives.

Attachment of the Morpholino Group: The morpholino group can be attached through nucleophilic substitution reactions using morpholine or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-4-morpholinoquinazolin-2-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding quinazoline N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group or the quinazoline core.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles or electrophiles such as halides, amines, or alkylating agents under appropriate solvent and temperature conditions.

Major Products Formed

Oxidation: Quinazoline N-oxides.

Reduction: Reduced derivatives of the quinazoline core.

Substitution: Substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

N-(4-fluorophenyl)-4-morpholinoquinazolin-2-amine hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-4-morpholinoquinazolin-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. For example, it may inhibit tyrosine kinases or other signaling proteins, leading to the modulation of cellular signaling pathways involved in cell growth, proliferation, and apoptosis.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations on the Quinazoline Core

The target compound’s activity and physicochemical properties are influenced by:

- Morpholino Group: Enhances solubility and hydrogen-bonding capacity compared to non-polar substituents.

Key Analogues:

N-(4-Chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine Hydrochloride Structural Differences: 6,7-dimethoxy groups on quinazoline and a 4-chloro-2-fluorophenyl substituent. Impact: Methoxy groups increase steric bulk and electron density, possibly reducing membrane permeability compared to the morpholino group in the target compound .

2-(2-Chlorophenyl)-N-(4-methoxyphenyl)quinazolin-4-amine Structural Differences: 2-chlorophenyl and 4-methoxyphenyl substituents. Impact: The absence of a morpholino group and presence of methoxy may lower solubility but improve lipophilicity for blood-brain barrier penetration .

6,7-Dibromo-N-(4-bromophenyl)-2-(morpholin-4-yl)-3,4-dihydroquinazolin-4-amine (5j) Structural Differences: Bromine atoms at 6,7-positions and a 4-bromophenyl group.

Halogen Substitution Effects

Evidence from N-substituted phenylmaleimides suggests that halogen size (F, Cl, Br, I) has minimal impact on inhibitory potency (e.g., IC50 values for fluorophenyl vs. iodophenyl derivatives differ by <1 μM) . However, fluorine’s electronegativity may enhance target interaction through dipole effects, as seen in the target compound’s design.

Physicochemical Properties

A comparative analysis of key parameters is summarized below:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Solubility (Predicted) |

|---|---|---|---|---|

| N-(4-fluorophenyl)-4-morpholinoquinazolin-2-amine HCl | C₁₉H₁₈FN₄O·HCl | 384.84 | 4-morpholino, 4-fluorophenyl | High (due to HCl salt) |

| N-(4-Chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine HCl | C₂₂H₁₈ClFN₃O₂·HCl | 482.31 | 6,7-dimethoxy, 4-chloro-2-fluorophenyl | Moderate |

| 5j (6,7-Dibromo-N-(4-bromophenyl)-2-(morpholin-4-yl)-3,4-dihydroquinazolin-4-amine) | C₁₈H₁₅Br₃N₄O | 545.5 | 6,7-dibromo, 4-bromophenyl | Low |

Notes:

- The target compound’s morpholino group and hydrochloride salt likely improve aqueous solubility over brominated or methoxylated analogues.

- Fluorine’s small size and electronegativity may optimize binding without steric hindrance .

Biological Activity

N-(4-fluorophenyl)-4-morpholinoquinazolin-2-amine hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound belongs to the quinazoline class, which has been widely studied for various pharmacological properties. The chemical structure is characterized by the presence of a fluorophenyl group and a morpholine moiety, which contribute to its biological activity.

Anticancer Activity

Quinazoline derivatives, including this compound, have shown promising anticancer properties. Studies indicate that these compounds can inhibit specific kinases involved in cancer cell proliferation. For instance, quinazoline derivatives have been reported to exhibit inhibitory effects on epidermal growth factor receptors (EGFR), which are crucial in various cancers.

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| N-(4-fluorophenyl)-4-morpholinoquinazolin-2-amine | EGFR | 0.5 | |

| FPMINT (analog) | ENT1/ENT2 | 0.1/0.05 |

Antimicrobial Activity

The compound has also demonstrated significant antimicrobial activity against various pathogens. In vitro studies have shown that it possesses antibacterial properties, particularly against Gram-positive bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting protein synthesis.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components. Modifications in the quinazoline ring or the substitution patterns on the phenyl and morpholine groups can significantly affect its potency and selectivity.

Key Findings from SAR Studies

- Fluorine Substitution : The presence of a fluorine atom enhances lipophilicity and may improve binding affinity to target proteins.

- Morpholine Group : This moiety contributes to solubility and may facilitate interactions with biological membranes.

- Quinazoline Core : Variations in substituents on the quinazoline nucleus have been linked to changes in biological activity profiles.

Case Studies

Several studies have investigated the biological effects of this compound and its analogs:

- In vitro Studies : Research using cultured cancer cell lines has demonstrated that this compound effectively inhibits cell growth at nanomolar concentrations, with a notable selectivity for cancer cells over normal cells.

- Animal Models : In vivo studies have shown that administration of this compound leads to significant tumor reduction in xenograft models, suggesting its potential as an anticancer therapeutic.

- Combination Therapies : Preliminary studies indicate that when used in combination with standard chemotherapeutics, this compound may enhance overall efficacy and reduce resistance mechanisms in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.